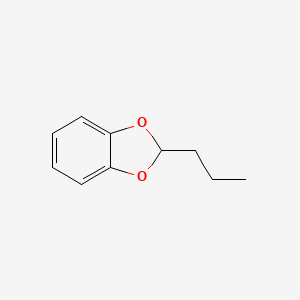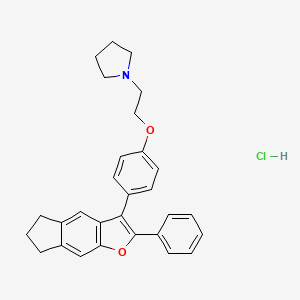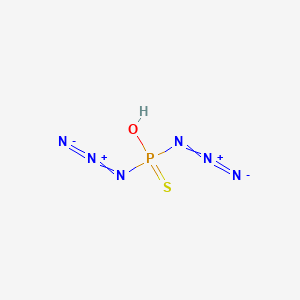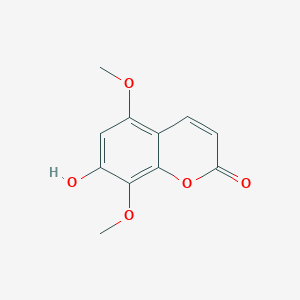
7-Hydroxy-5,8-dimethoxy-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5,8-dimethoxy-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the condensation of appropriate phenolic precursors with malonic acid in the presence of a catalyst, followed by cyclization to form the benzopyranone core. The reaction conditions typically include:
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Solvent: Polar solvents like ethanol or methanol.
Temperature: Reactions are often conducted at elevated temperatures (80-100°C) to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using enzymes such as alkaline protease from Bacillus licheniformis. This method offers a greener alternative to traditional chemical synthesis, with the potential for higher yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-5,8-dimethoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzopyranones.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-5,8-dimethoxy-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents.
Wirkmechanismus
The biological effects of 7-Hydroxy-5,8-dimethoxy-2H-1-benzopyran-2-one are attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit enzymes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects. The compound may also induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxycoumarin: Similar structure but lacks the hydroxyl group at position 7.
5,7-Dimethoxycoumarin: Similar structure but lacks the hydroxyl group at position 7.
Umbelliferone: Similar structure but lacks the methoxy groups at positions 5 and 8.
Uniqueness
7-Hydroxy-5,8-dimethoxy-2H-1-benzopyran-2-one is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance its solubility, stability, and ability to interact with various biological targets .
Eigenschaften
CAS-Nummer |
32590-66-2 |
|---|---|
Molekularformel |
C11H10O5 |
Molekulargewicht |
222.19 g/mol |
IUPAC-Name |
7-hydroxy-5,8-dimethoxychromen-2-one |
InChI |
InChI=1S/C11H10O5/c1-14-8-5-7(12)11(15-2)10-6(8)3-4-9(13)16-10/h3-5,12H,1-2H3 |
InChI-Schlüssel |
IAPVDHXIJPBSGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CC(=O)OC2=C(C(=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


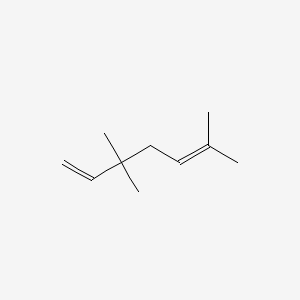
![2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane](/img/structure/B14689472.png)



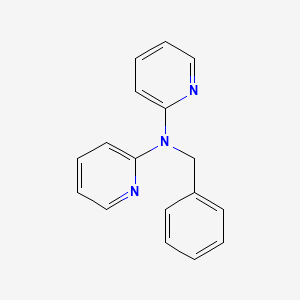

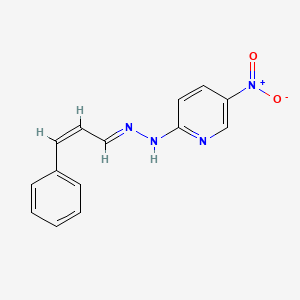

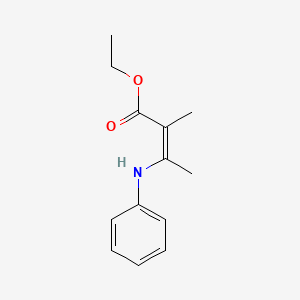
![1-Acetyl-2-bromo-1-hydroxy-10a,12a-dimethyl-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydroindeno[4,5-i][3]benzazepin-7-one](/img/structure/B14689524.png)
